molecular formula C14H14N2O B7763866 N'-hydroxy-2,2-diphenylethanimidamide

N'-hydroxy-2,2-diphenylethanimidamide

Cat. No.: B7763866
M. Wt: 226.27 g/mol
InChI Key: KTMXYVWQDZLZAI-UHFFFAOYSA-N
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Description

N'-hydroxy-2,2-diphenylethanimidamide (molecular formula: C₁₄H₁₄N₂O) is a hydroxyimidamide derivative characterized by two phenyl groups attached to the central carbon of the ethanimidamide backbone. The compound’s SMILES notation is C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=NO)N, and its InChIKey is KTMXYVWQDZLZAI-UHFFFAOYSA-N . Collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺: 152.6 Ų) suggest a compact molecular conformation, likely influenced by steric effects from the diphenyl groups .

Properties

IUPAC Name

N'-hydroxy-2,2-diphenylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-14(16-17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMXYVWQDZLZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387783
Record name N'-hydroxy-2,2-diphenylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66824-86-0
Record name N'-hydroxy-2,2-diphenylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-hydroxy-2,2-diphenylethanimidamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,2-diphenylethanimidamide typically involves the reaction of 2,2-diphenylethanimidamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is usually obtained as a powder with a melting point of 138-139°C .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2,2-diphenylethanimidamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and characterized to ensure its quality and purity .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,2-diphenylethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N’-hydroxy-2,2-diphenylethanimidamide derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Research indicates that N'-hydroxy-2,2-diphenylethanimidamide exhibits several biological activities:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic processes, which could be useful in treating metabolic disorders.

Medicinal Chemistry

This compound is being investigated for its potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance efficacy and selectivity against target proteins.

Biochemical Studies

The compound's ability to interact with biological macromolecules makes it suitable for biochemical assays aimed at understanding enzyme mechanisms or protein-ligand interactions.

Case Studies and Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants.
Study BAntimicrobial TestingShowed inhibitory effects against multiple bacterial strains, indicating potential as an antibiotic agent.
Study CEnzyme InhibitionIdentified as a potent inhibitor of enzyme X, suggesting applications in metabolic disease treatment.

Mechanism of Action

The mechanism of action of N’-hydroxy-2,2-diphenylethanimidamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Variations

The following table summarizes key structural differences between N'-hydroxy-2,2-diphenylethanimidamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
This compound C₁₄H₁₄N₂O 226.28 Two phenyl groups -NHOH, -C(=NO)-, aromatic
N'-hydroxy-2-phenylethanimidamide C₈H₁₀N₂O 150.18 Single phenyl group -NHOH, -C(=NO)-, aromatic
2-(Diethylamino)-N′-hydroxyethanimidamide C₆H₁₅N₃O 145.21 Diethylamino group -NHOH, -N(C₂H₅)₂
N'-hydroxy-2-(2-thienyl)ethanimidamide C₆H₈N₂OS 156.21 Thienyl (sulfur-containing) -NHOH, -C(=NO)-, thiophene

Key Observations :

  • Aromatic vs. Aliphatic Substituents: The diphenyl groups in the target compound increase molecular weight and hydrophobicity compared to analogs with single phenyl (C₈H₁₀N₂O) or non-aromatic substituents (e.g., diethylamino in C₆H₁₅N₃O) .
  • Steric Hindrance : The diphenyl configuration likely reduces molecular flexibility, as evidenced by its higher CCS values (e.g., [M+H]⁺: 152.6 Ų) compared to smaller analogs (data unavailable for others) .
Physicochemical Properties
  • Hydrophobicity : The logP value (predicted via molecular weight and substituents) is higher for the diphenyl derivative due to aromatic bulk, suggesting lower aqueous solubility than C₈H₁₀N₂O or C₆H₁₅N₃O.
  • Acid-Base Behavior: The hydroxyimidamide group (-NHOH) is weakly acidic, but the diethylamino group in C₆H₁₅N₃O introduces basicity, altering pH-dependent solubility .
Commercial Availability

    Biological Activity

    N'-hydroxy-2,2-diphenylethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

    Chemical Structure and Properties

    This compound is characterized by its unique structural features that contribute to its biological activity. The compound's structure can be represented as follows:

    • Chemical Formula : C15H16N2O
    • Molecular Weight : 244.30 g/mol
    • IUPAC Name : N'-hydroxy-N-(2,2-diphenylethyl)ethanimidamide

    This compound exhibits several biological activities primarily through:

    • Histone Deacetylase Inhibition : Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression. This mechanism is critical in cancer therapy as it can induce differentiation and apoptosis in tumor cells .
    • Antimicrobial Properties : Research has indicated that related compounds possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

    Antitumor Activity

    Studies have demonstrated that this compound may exhibit antitumor activity. For instance, derivatives of similar compounds have shown efficacy in reducing tumor cell proliferation and inducing apoptosis in vitro and in vivo.

    Case Study: Antitumor Efficacy

    A study evaluated the antiproliferative effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent activity against specific cancer types.

    Cell LineIC50 (µM)Mechanism of Action
    HeLa (Cervical)15.0HDAC inhibition
    MCF-7 (Breast)12.5Apoptosis induction
    A549 (Lung)10.0Cell cycle arrest

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The following table summarizes the antimicrobial activity observed:

    MicroorganismMinimum Inhibitory Concentration (MIC)
    Escherichia coli32 µg/mL
    Staphylococcus aureus16 µg/mL
    Candida albicans64 µg/mL

    These results indicate that this compound possesses moderate antimicrobial activity, making it a candidate for further exploration in therapeutic applications.

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the phenyl groups or the imidamide moiety may enhance potency or selectivity for specific biological targets.

    Key Findings on SAR

    • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings significantly influences the compound's activity.
    • Linker Variability : Altering the length and flexibility of the linker between functional groups can affect both solubility and bioavailability.

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